molecular formula C25H26N4O3S2 B15032247 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15032247
M. Wt: 494.6 g/mol
InChI Key: LGRZPTIEOKDXQJ-ZHZULCJRSA-N
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Description

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway , which is fundamental for the development, differentiation, and survival of B-cells. Due to this specific mechanism of action, this compound holds significant research value for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders like rheumatoid arthritis. It functions by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK , leading to permanent enzyme inactivation and effectively halting downstream pro-survival and proliferative signals. In research settings, this inhibitor is a vital tool for elucidating the complexities of BCR signaling, validating BTK as a therapeutic target, and evaluating the mechanisms of drug resistance in preclinical models. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[2-[(4-methoxyphenyl)methylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O3S2/c1-4-5-12-29-24(31)20(34-25(29)33)14-19-21(26-15-17-8-10-18(32-3)11-9-17)27-22-16(2)7-6-13-28(22)23(19)30/h6-11,13-14,26H,4-5,12,15H2,1-3H3/b20-14-

InChI Key

LGRZPTIEOKDXQJ-ZHZULCJRSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=C(C=C4)OC)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4=CC=C(C=C4)OC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the thiazolidine ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound in the presence of sulfur.

    Construction of the pyridopyrimidine core: This step may involve cyclization reactions using appropriate precursors.

    Functional group modifications: Introduction of the butyl, methoxybenzyl, and other functional groups through various organic reactions such as alkylation, acylation, and amination.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are identified in the evidence, differing primarily in substituents on the thiazolidinone and pyrido-pyrimidinone moieties. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Thiazolidinone Substituent Amino Group Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-butyl 4-methoxybenzyl C₃₁H₃₀N₆O₃S₂ 622.74* Z-configuration at methylidene; methoxy enhances lipophilicity .
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one 3-benzyl 2-(morpholin-4-yl)ethyl C₃₃H₃₄N₆O₃S₂ 646.80 Morpholine group improves solubility; benzyl increases aromaticity .
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-methoxyethyl) 1-phenylethyl C₃₂H₃₂N₆O₃S₂ 636.76 Methoxyethyl enhances polarity; phenylethyl introduces chiral center .
2-(Allylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-isobutyl Allylamino C₂₈H₂₈N₆O₂S₂ 552.69 Allylamino group offers reactivity for further derivatization .
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 3-phenyl Phenyl (pyrazolo core) C₂₂H₁₆N₆O₂S 436.47 Pyrazolo-pyrimidinone core; lacks methylidene linkage .

*Calculated using IUPAC atomic masses.

Key Observations:

Amino Group Variations: 4-Methoxybenzyl (target compound) balances lipophilicity and electron-donating effects, whereas morpholinylethyl () offers basicity and solubility . 1-Phenylethyl () introduces stereochemical complexity, which could influence receptor binding .

Core Modifications: Pyrazolo[3,4-d]pyrimidinones () lack the methylidene bridge, reducing conjugation but maintaining thiazolidinone-mediated bioactivity (e.g., anti-inflammatory effects) .

Synthetic Approaches: Thiazolidinone derivatives are typically synthesized via condensation of thiosemicarbazides with ketones or aldehydes () . The target compound’s Z-configuration likely arises from steric control during the methylidene linkage formation .

Research Findings and Implications

  • Electronic Properties: The pyrido-pyrimidinone core’s aromaticity () and the thioxo group’s electron-withdrawing nature may facilitate charge-transfer interactions in drug-receptor binding .
  • Biological Potential: While direct data are absent, structurally related compounds exhibit anti-inflammatory () and antimicrobial () activities, suggesting avenues for testing the target compound .
  • Computational Modeling : Methods like density-functional theory () or SHELX refinement () could predict reactivity or crystallographic behavior .

Biological Activity

The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Structure

The compound features several key functional groups:

  • Thiazolidine ring : This heterocyclic structure contributes to the compound's reactivity and biological interactions.
  • Pyridopyrimidine core : This moiety is known for its pharmacological significance.
  • Isoquinoline derivatives : These components are often linked to various biological activities.

The molecular formula is C22H27N5O2S2C_{22}H_{27}N_{5}O_{2}S_{2}, with a molecular weight of approximately 457.6 g/mol.

Table 1: Structural Features of the Compound

FeatureDescription
Thiazolidine RingContributes to reactivity
Pyridopyrimidine CoreAssociated with pharmacological activity
Isoquinoline MoietyLinked to diverse biological activities
Molecular FormulaC22H27N5O2S2C_{22}H_{27}N_{5}O_{2}S_{2}
Molecular Weight457.6 g/mol

Antimicrobial Properties

Research indicates that compounds with thiazolidine structures often exhibit significant antimicrobial activity. For instance, derivatives of similar structures have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Anticancer Activity

The compound's potential anticancer properties have been explored through various studies. In vitro assays demonstrated that certain derivatives could inhibit the growth of cancer cell lines, suggesting a mechanism involving apoptosis induction or cell cycle arrest. For example, compounds structurally related to thiazolidines have been reported to exhibit cytotoxicity against melanoma cell lines .

The biological activity of this compound may stem from its ability to interact with specific molecular targets. These interactions could involve:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor modulation : It may alter receptor functions, impacting signal transduction pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus spp.
AnticancerCytotoxicity in melanoma cell lines
Enzyme InhibitionPotential inhibition of key enzymes
Receptor ModulationAlteration of receptor functions

Study on Antimicrobial Effects

A study conducted by Zvarec et al. investigated the antimicrobial properties of thiazolidine derivatives, revealing significant activity against various bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on these structural frameworks .

Study on Anticancer Properties

In another study, derivatives similar to the compound were tested against multiple cancer cell lines. The findings suggested that these compounds could induce apoptosis in melanoma cells with IC50 values indicating effective concentrations for therapeutic use .

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